Cas no 476642-70-3 (3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)

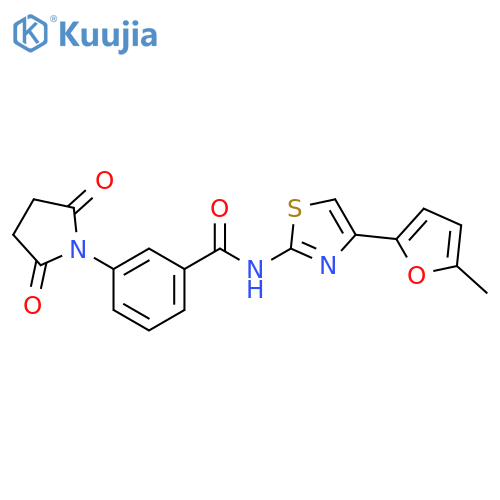

476642-70-3 structure

商品名:3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide

CAS番号:476642-70-3

MF:C19H15N3O4S

メガワット:381.405102968216

CID:6472075

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide

- 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

- Benzamide, 3-(2,5-dioxo-1-pyrrolidinyl)-N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-

-

- インチ: 1S/C19H15N3O4S/c1-11-5-6-15(26-11)14-10-27-19(20-14)21-18(25)12-3-2-4-13(9-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25)

- InChIKey: XXRMWUOUQUEENZ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC=C(C)O2)=CS1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0737-0314-20μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-1mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-3mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-4mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-30mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-25mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-2μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-5μmol |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-5mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0737-0314-2mg |

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |

476642-70-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

476642-70-3 (3-(2,5-dioxopyrrolidin-1-yl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 4770-00-7(3-cyano-4-nitroindole)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬